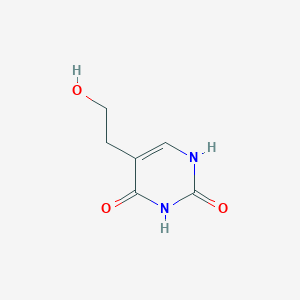

5-(2-hydroxyéthyl)pyrimidine-2,4(1H,3H)-dione

Vue d'ensemble

Description

5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes, including the structure of nucleic acids

Applications De Recherche Scientifique

5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of nucleic acid analogs and their interactions with enzymes.

Industry: It is used in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Mécanisme D'action

Target of Action

Similar compounds such as pyrazolo pyrimidine derivatives have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

Related compounds have been shown to interact with their targets, leading to significant alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Compounds with similar structures have been shown to affect the cdk2/cyclin a2 pathway, which plays a crucial role in cell cycle regulation .

Result of Action

Related compounds have shown cytotoxic activities against various cell lines .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of ethyl acetoacetate with urea under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyrimidine ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form hydroxyl groups.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products Formed

Oxidation: Formation of 5-(2-oxoethyl)pyrimidine-2,4(1H,3H)-dione.

Reduction: Formation of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-diol.

Substitution: Formation of halogenated derivatives such as 5-(2-hydroxyethyl)-4-chloropyrimidine-2-one.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a hydroxyethyl group.

5-ethylpyrimidine-2,4(1H,3H)-dione: Similar structure but with an ethyl group instead of a hydroxyethyl group.

5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a chloroethyl group instead of a hydroxyethyl group.

Uniqueness

The presence of the hydroxyethyl group in 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione provides unique properties, such as increased solubility in water and the ability to form hydrogen bonds. These properties can enhance its interactions with biological molecules and make it a valuable compound in medicinal chemistry.

Activité Biologique

5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, with the chemical formula C₆H₈N₂O₃ and CAS Number 23956-12-9, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and its interactions with biological macromolecules.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a hydroxyl group and an ethyl group. Its unique structure contributes to its chemical reactivity and biological properties. The molecular weight of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione is 156.14 g/mol, and it exhibits high gastrointestinal absorption, making it relevant for pharmaceutical applications.

Antitumor Activity

Research indicates that derivatives of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione exhibit significant antitumor activity. Notably, studies have shown that imidazole hybrids of pyrimidine can effectively target cytosolic carbonic anhydrases (CAs), which are implicated in cancer progression. Compounds derived from this structure have demonstrated potential as anticancer agents through various mechanisms:

- Mechanism of Action : The antitumor activity may involve DNA alkylation and disruption of the cell cycle. For instance, certain derivatives have been shown to induce G2/M phase arrest in cancer cells .

- Case Study : In vitro studies revealed that some synthesized compounds exhibited antiproliferative effects on tumor cells at concentrations lower than 10 μM. Specifically, one compound demonstrated an IC50 value of 4.24 µM against HeLa cells .

Anti-inflammatory Activity

The compound also shows promise in anti-inflammatory applications. Recent findings indicate that certain pyrimidine derivatives significantly inhibit cyclooxygenase-2 (COX-2) activity:

- Inhibition Rates : Two derivatives displayed IC50 values of 0.04 μmol against COX-2, comparable to the standard drug celecoxib .

- Mechanism : The anti-inflammatory effects may involve suppression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA expressions, leading to decreased protein levels of these enzymes in experimental models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrimidine derivatives:

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| 5-(Hydroxymethyl)pyrimidine-2,4(1H,3H)-dione | 0.80 | Contains a hydroxymethyl group instead of hydroxyethyl |

| 1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | 0.63 | Different positional substitution on the pyrimidine ring |

| 5-Ethylpyrimidine-2,4(1H,3H)-dione | 0.93 | Lacks the hydroxyl group; focuses on ethyl substitution |

| 5-Acetylpyrimidine-2,4(1H,3H)-dione | 0.85 | Contains an acetyl group; different functional group characteristics |

| 5-Methylpyrimidine-2,4(1H,3H)-dione | 0.84 | Methyl substitution alters reactivity compared to hydroxyethyl |

This table illustrates the unique combination of hydroxyl and ethyl groups in 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione that distinguishes it from its analogs.

Interaction Studies

Studies have focused on the binding affinity of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione with various biological macromolecules:

- Binding Affinity : Interaction studies reveal that this compound can effectively bind to enzymes and receptors involved in disease pathways.

- Pharmacological Potential : These interactions are critical for understanding its mechanism of action and potential therapeutic effects in drug development.

Propriétés

IUPAC Name |

5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c9-2-1-4-3-7-6(11)8-5(4)10/h3,9H,1-2H2,(H2,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOOACKBYPVACH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326450 | |

| Record name | 5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23956-12-9 | |

| Record name | 23956-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.